molecular formula C6H9ClN2O2 B2798991 methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride CAS No. 2361775-39-3

methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride

Cat. No.: B2798991
CAS No.: 2361775-39-3
M. Wt: 176.6
InChI Key: LHDBTBQWVGTRFU-UHFFFAOYSA-N
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Description

methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 5-position and a carboxylate ester at the 2-position, with a hydrochloride salt form. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1H-imidazole-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and substituted imidazoles .

Scientific Research Applications

Methyl 5-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 5-methyl-1H-imidazole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)6(9)10-2;/h3H,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDBTBQWVGTRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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